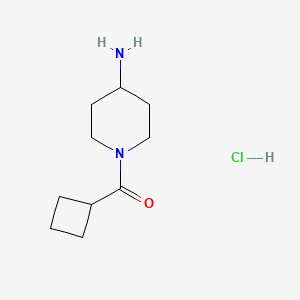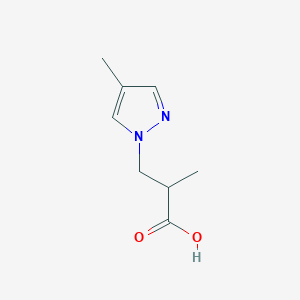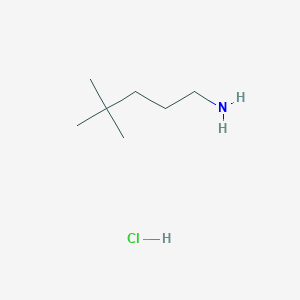
(4-Amino-3-fluoro-phenoxy)-acetic acid tert-butyl ester
Übersicht
Beschreibung
4-Amino-3-fluoro-phenoxy)-acetic acid tert-butyl ester (4-Amino-3-FPA-TB) is an important organic compound in the field of scientific research. It is an ester of 4-amino-3-fluorophenoxyacetic acid (4-Amino-3-FPA) and tert-butyl alcohol, and is widely used in applications such as drug synthesis, peptide synthesis, and other biomedical applications. It is a highly versatile compound, with a wide range of uses in both laboratory and industrial settings.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-FPA-TB is used in a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, as it can be used to form a wide variety of esters and amides. It is also used in peptide synthesis, as it can be used to form peptide bonds between amino acids. In addition, 4-Amino-3-FPA-TB is used in the synthesis of pharmaceuticals, as it can be used to form drug molecules. Finally, 4-Amino-3-FPA-TB is used in biochemistry and molecular biology, as it can be used to form a wide variety of biochemically active molecules.
Wirkmechanismus
The mechanism of action of 4-Amino-3-FPA-TB is based on its ability to form esters and amides. In the presence of an acid catalyst, 4-Amino-3-FPA-TB reacts with alcohols and amines to form esters and amides, respectively. These molecules are then able to interact with other molecules in a biochemical or physiological environment, leading to a variety of effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Amino-3-FPA-TB depend on the particular molecules it forms. For example, when 4-Amino-3-FPA-TB reacts with amino acids, it forms peptide bonds, which can be used to form proteins. Proteins are important molecules in the body, as they are involved in a wide range of biochemical and physiological processes. In addition, 4-Amino-3-FPA-TB can be used to form drug molecules, which can be used to treat a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-3-FPA-TB has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is readily available from a variety of sources. In addition, it is a highly versatile compound, as it can be used to form a wide variety of molecules. Finally, it is relatively easy to handle and store, as it is soluble in a variety of solvents. However, there are some limitations to its use in laboratory experiments. For example, it can be difficult to control the reaction conditions, as the reaction is typically carried out at high temperatures. In addition, the reaction can be slow, and the yield of the desired product can be low.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-Amino-3-FPA-TB. One potential direction is the development of new synthesis methods for the compound. For example, new catalysts could be developed to improve the efficiency and yield of the reaction. In addition, new methods could be developed to improve the control of the reaction conditions. Another potential direction is the development of new applications for the compound. For example, new peptide synthesis methods could be developed that make use of 4-Amino-3-FPA-TB. Finally, new molecules could be developed that make use of 4-Amino-3-FPA-TB as a starting material.
Eigenschaften
IUPAC Name |
tert-butyl 2-(4-amino-3-fluorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)7-16-8-4-5-10(14)9(13)6-8/h4-6H,7,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHZTUYFOCFAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC(=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-fluoro-phenoxy)-acetic acid tert-butyl ester | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(Piperidinocarbonyl)phenyl]picolinic acid](/img/structure/B1454700.png)
![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1454701.png)











